1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol
Description
1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol is a substituted furan derivative featuring a 3-chlorophenyl group at the 5-position of the furan ring and an ethanol moiety at the 2-position. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its bifunctional reactivity (alcohol and aromatic groups) and structural versatility . Its synthesis typically involves coupling reactions, such as nickel-catalyzed aryl chloride-alkyl thiol coupling (85% yield for analogous compounds) , or catalytic processes using ruthenium-incorporated porous polymers . The compound’s stereochemical variants, including (R)- and (S)-enantiomers, are also synthesized with high purity (87–90%) via chiral resolution techniques .
Properties
Molecular Formula |
C12H11ClO2 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)furan-2-yl]ethanol |
InChI |
InChI=1S/C12H11ClO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-8,14H,1H3 |
InChI Key |
GRVHIRFSVVTRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
- 1-(2-Chlorophenyl)ethan-1-ol: Ortho-substitution introduces steric strain, which may lower thermal stability .
Halogen Replacement :
Functional Group Modifications
- Ketone vs.
Heterocyclic Core Variations
- Furan vs. Isoxazole/Pyrazole :
- 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]... (): Isoxazole’s aromaticity and electron-deficient nature enhance metabolic stability compared to furan.
- Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate : Pyrazole’s dual nitrogen atoms improve coordination with metal catalysts, useful in synthetic chemistry .
Physicochemical Properties and Reactivity
*Calculated based on analogous structures.
Stereochemical Considerations
The (R)- and (S)-enantiomers of 1-(3-chlorophenyl)ethan-1-ol exhibit distinct pharmacological profiles:
- (S)-Enantiomer : Synthesized via asymmetric catalysis; may exhibit reduced off-target effects .
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